methyl (4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate
Description
This compound is a structurally complex carbamate derivative featuring a phenylsulfamoyl core linked to a substituted ethyl group bearing both furan-2-yl and thiophen-2-yl heterocycles. The combination of furan and thiophene rings may confer unique electronic properties due to their differing aromaticities (thiophene is more electron-rich than furan) .
Properties
IUPAC Name |
methyl N-[4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S2/c1-25-17(21)20-13-6-8-14(9-7-13)28(23,24)19-12-18(22,15-4-2-10-26-15)16-5-3-11-27-16/h2-11,19,22H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUGGRCPAYNTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several key structural components:
- Furan Ring : A five-membered aromatic ring that enhances biological interactions.
- Sulfamoyl Group : Known for its role in various pharmacological activities.
- Carbamate Moiety : Contributes to the compound's stability and solubility.
The molecular formula is , with a molecular weight of approximately 374.44 g/mol.
Inhibition of Butyrylcholinesterase (BChE)
Preliminary studies indicate that this compound exhibits significant inhibitory activity against butyrylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where elevated levels of acetylcholine are beneficial for cognitive function.
Table 1: Biological Activity Overview
| Compound Name | Mechanism of Action | Target Enzyme | Potential Application |
|---|---|---|---|
| This compound | BChE Inhibition | Butyrylcholinesterase | Alzheimer's Disease Treatment |
Molecular Docking Studies
Molecular docking studies have shown that this compound fits well into the active site of BChE, suggesting a mechanism of competitive inhibition. This interaction may enhance its efficacy compared to other similar compounds.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including the formation of the furan ring and the attachment of the sulfamoyl group. The careful selection of reagents and reaction conditions is crucial for achieving optimal yields and purity.
Table 2: Synthesis Pathway Overview
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Furan Formation | Furan derivatives | 85 |
| 2 | Sulfamoylation | Sulfonamide derivatives | 90 |
| 3 | Carbamate Formation | Isocyanates | 80 |
Case Studies and Research Findings
- Neuroprotective Effects : In vitro studies have demonstrated that this compound not only inhibits BChE but also exhibits neuroprotective effects by reducing oxidative stress markers in neuronal cell lines .
- Antimicrobial Activity : Additional research indicates potential antimicrobial properties against various pathogens, suggesting that modifications to the structure could yield derivatives with enhanced biological activity against infections.
- Cancer Research : Investigations into its effects on cancer cell lines have revealed promising results, with the compound showing cytotoxic effects against specific human cancer cells, indicating a potential role as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl (4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC)
- Structural Features: Replaces the furan/thiophene-ethyl-hydroxy group with a thiazol-2-yl substituent.
- Synthesis : Synthesized from aniline via acetamide protection, sulfonation, and carbamate formation .
- Application : Demonstrated as a corrosion protection agent in steel, suggesting sulfamoyl-carbamate derivatives may interact with metal surfaces via lone pairs from sulfur/nitrogen atoms .
- Key Differences : Lacks the bifunctional heterocyclic system (furan + thiophene) and hydroxyl group, which may reduce steric hindrance and polarity compared to the target compound.
Methyl Thiophene-2-carbonylcarbamate (4e) and Methyl Furan-2-carbonylcarbamate (4f)
- Structural Features : Simpler carbamates with single heterocyclic acyl groups (thiophene-2-carbonyl or furan-2-carbonyl) instead of the sulfamoyl-phenyl-ethyl system.
- Synthesis : Prepared via palladium-catalyzed cross-coupling reactions, indicating a reliance on transition-metal catalysis for heterocyclic integration .
2-(4-{N-[(Thiophen-2-yl)methyl]-4-methylbenzensulfonamido}phenyl)acetic Acid (145)
- Structural Features : Shares a thiophen-2-ylmethyl group and sulfonamide-phenyl core but replaces the carbamate with an acetic acid moiety.
- Synthesis : Derived from ethyl ester precursors via lithium hydroxide hydrolysis, highlighting divergent functionalization strategies .
- Key Differences : The carboxylic acid group introduces pH-dependent solubility, contrasting with the hydrolytically stable carbamate in the target compound.
2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate
- Structural Features : Features a cyclohexene ring and phenylcarbamate group, emphasizing steric bulk over heterocyclic diversity.
- Crystallography : Exhibits disorder in the cyclohexene ring and intermolecular hydrogen bonding via N–H⋯O interactions, a property relevant to solid-state packing .
- Key Differences : Lacks sulfamoyl and heterocyclic elements, limiting electronic tunability for applications requiring π-π stacking or charge transfer.
Comparative Data Table
*Molecular weights estimated based on structural formulas.
Research Findings and Implications
- Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization (sulfamoyl introduction, heterocyclic coupling), contrasting with simpler acyl-carbamates (4e, 4f) .
- Solubility and Stability: The hydroxyl group could improve aqueous solubility relative to non-polar analogs (e.g., cyclohexene derivative ), while the carbamate group offers hydrolytic stability compared to esters or acids.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for methyl (4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate, and how do reaction parameters affect intermediate stability?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Preparation of the furan-2-yl and thiophen-2-yl intermediates via aldehyde reduction or nucleophilic substitution (e.g., using NaBH₄ for hydroxy group introduction) .
- Step 2 : Sulfamoylation of the phenyl ring using sulfamoyl chloride under anhydrous conditions to ensure regioselectivity .
- Step 3 : Carbamate formation via reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) .
- Critical Parameters : Temperature control (<0°C during sulfamoylation) and inert atmospheres (N₂/Ar) improve intermediate stability. Purification via flash chromatography or recrystallization enhances yield .
Q. Which spectroscopic and chromatographic techniques are critical for verifying the structural integrity and purity of this compound?
- Methodological Answer :
- 1D/2D NMR : Assign stereochemistry using NOESY/ROESY for the hydroxy and thiophene/furan substituents .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy) and detect impurities .
- X-ray Crystallography : Resolve ambiguities in bond angles and dihedral angles, particularly for the sulfamoyl and carbamate groups .
- HPLC-PDA : Assess purity (>95%) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .
Advanced Research Questions
Q. How can researchers employ computational chemistry to predict the metabolic stability and aldehyde oxidase (AO) susceptibility of this carbamate-sulfonamide hybrid?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with AO’s active site, focusing on the carbamate’s methyl group and sulfamoyl’s hydrogen-bonding potential .
- MD Simulations : Simulate compound solvation in physiological buffers (e.g., PBS) to predict hydrolysis rates of the carbamate group .
- QSAR Models : Train models on AO substrate datasets to predict metabolic clearance (e.g., using Volsurf+ descriptors) .
Q. What experimental approaches are optimal for elucidating the structure-activity relationship (SAR) of the furan-thiophene moiety in targeted biological interactions?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., replace thiophene with pyridine or furan with pyrrole) and test activity in enzyme inhibition assays .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to targets like sulfotransferases or kinases .
- Free-Wilson Analysis : Corrogate substituent contributions (e.g., hydroxy group’s role in hydrogen bonding) to bioactivity .
Q. What strategies should be implemented to reconcile conflicting reports on the antimicrobial efficacy of structurally analogous sulfonamide-carbamate compounds?
- Methodological Answer :
- Standardized Assays : Use CLSI/FDA-approved protocols (e.g., broth microdilution) with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .
- Synergy Testing : Evaluate combinatorial effects with β-lactams or efflux pump inhibitors to identify false negatives .
- Metabolomic Profiling : Compare intracellular accumulation via LC-MS in resistant vs. susceptible strains to rule out transporter-mediated discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
